2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide
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Overview
Description
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromophenyl and difluorophenyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step may involve a halogenation reaction using bromine or a brominating agent.
Thioether formation: The thiol group can be introduced via nucleophilic substitution reactions.
Acetamide formation: The final step involves the coupling of the pyridazine derivative with 2,4-difluoroaniline under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its unique chemical structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of bromophenyl and difluorophenyl groups may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Similar Compounds
- 2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide
- 2-((6-(4-methylphenyl)pyridazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide
Uniqueness
The unique combination of bromophenyl and difluorophenyl groups in 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide may confer distinct chemical and biological properties compared to its analogs. These differences can be crucial for its activity and selectivity in various applications.
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrF2N3OS/c19-12-3-1-11(2-4-12)15-7-8-18(24-23-15)26-10-17(25)22-16-6-5-13(20)9-14(16)21/h1-9H,10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWPIIXTWPTSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrF2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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